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Compound of Interest

3-bromo-N-
Compound Name: _
methylbenzenesulfonamide

Cat. No.: B131356

Anwendungs- und Protokollhinweise zur Derivatisierung der Sulfonamidgruppe in 3-Brom-N-
methylbenzolsulfonamid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: Sulfonamide sind eine bedeutende Klasse von organischen Verbindungen, die in
der medizinischen Chemie aufgrund ihrer vielfaltigen biologischen Aktivitaten, einschliel3lich
antibakterieller, antikarzinogener und entziindungshemmender Eigenschaften, von grofzem
Interesse sind.[1][2] Die Derivatisierung der Sulfonamidgruppe ist eine Schlisselstrategie zur
Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften von
Leitstrukturen in der Arzneimittelentwicklung.[3] Dieses Dokument beschreibt detaillierte
Protokolle fur die N-Alkylierung und N-Arylierung der Sulfonamidgruppe des 3-Brom-N-
methylbenzolsulfonamids, einer wichtigen Ausgangsverbindung fir die Synthese von
Wirkstoffkandidaten.[4]

N-Alkylierung von 3-Brom-N-
methylbenzolsulfonamid

Die N-Alkylierung von Sulfonamiden kann durch verschiedene Methoden erreicht werden,
einschlief3lich der Verwendung von Alkoholen als Alkylierungsmittel in Gegenwart von
Ubergangsmetallkatalysatoren oder durch metallfreie Ansatze.
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Mangan-katalysierte N-Alkylierung mit Alkoholen

Diese Methode nutzt einen "Borrowing Hydrogen"-Ansatz, bei dem Alkohole als
Alkylierungsmittel fungieren und Wasser als einziges Nebenprodukt entsteht.[5]

Experimentelles Protokoll:

e In einem Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Aqg.), der entsprechende
Alkohol (1,2 Aq.), ein Mn(l)-PNP-Zangen-Prakatalysator (2 mol%) und Kaliumcarbonat
(K2COs, 1 Ag.) in wasserfreiem Xylol (0,5 M) vorgelegt.

o Das Reaktionsgefal? wird dreimal evakuiert und mit Stickstoff gefullt.
» Die Reaktionsmischung wird fur 12-24 Stunden bei 110 °C gerubhrt.

e Nach Abkuhlen auf Raumtemperatur wird die Mischung durch Celite filtriert und das
Losungsmittel im Vakuum entfernt.

o Der Ruckstand wird mittels S&dulenchromatographie an Kieselgel gereinigt, um das N-
alkylierte Produkt zu erhalten.

Tabelle 1: Reprasentative Ausbeuten fir die Mn-katalysierte N-Alkylierung von
Arylsulfonamiden.

Alkylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)

N-Benzyl-3-brom-N-
Benzylalkohol ) ~85%][5]
methylbenzolsulfonamid

N-Butyl-3-brom-N-
1-Butanol ) ~80%][5]
methylbenzolsulfonamid

N-Octyl-3-brom-N-
1-Octanol ] ~90%]6]
methylbenzolsulfonamid

Die angegebenen Ausbeuten basieren auf &hnlichen in der Literatur beschriebenen Reaktionen
und dienen als erwartete Werte.
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Eisen-katalysierte N-Alkylierung mit Benzylalkoholen

Eine umweltfreundliche Methode, die einen Eisen(ll)-Katalysator verwendet, um N-
Alkylierungen mit Benzylalkoholen durchzufiihren.[6]

Experimentelles Protokoll:

« Ein Gemisch aus 3-Brom-N-methylbenzolsulfonamid (1 Ag.), dem Benzylalkohol (1,5 Aq.),
Eisen(ll)-chlorid (FeClz, 5 mol%) und Kaliumcarbonat (K2COs, 1,5 Ag.) wird in Toluol (0,4 M)
suspendiert.

o Die Mischung wird unter Stickstoffatmosphére fur 12 Stunden unter Ruckfluss erhitzt.

e Nach dem Abkuhlen wird die Reaktionsmischung mit Wasser verdinnt und mit Ethylacetat
extrahiert.

» Die vereinigten organischen Phasen werden mit Sole gewaschen, tber Natriumsulfat
getrocknet und im Vakuum eingeengt.

» Die Reinigung erfolgt durch Saulenchromatographie an Kieselgel.

Tabelle 2: Reprasentative Ausbeuten fir die Fe-katalysierte N-Alkylierung.

Alkylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)

N-Benzyl-3-brom-N-
Benzylalkohol ) >90%]6]
methylbenzolsulfonamid

N-(4-Methoxybenzyl)-3-brom-
4-Methoxybenzylalkohol ] >90%]6]
N-methylbenzolsulfonamid

N-(Thiophen-2-ylmethyl)-3-
Thiophen-2-methanol brom-N- ~90%]6]

methylbenzolsulfonamid

Die angegebenen Ausbeuten basieren auf ahnlichen in der Literatur beschriebenen Reaktionen
und dienen als erwartete Werte.
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N-Arylierung von 3-Brom-N-
methylbenzolsulfonamid

Die N-Arylierung fuihrt zu N-Aryl-Sulfonamiden, einer wichtigen Strukturklasse in der
medizinischen Chemie.

Ubergangsmetallfreie N-Arylierung mit o-
Silylaryltriflaten

Diese Methode ermdglicht die N-Arylierung unter sehr milden, metallfreien Bedingungen durch
die Reaktion mit o-Silylaryltriflaten in Gegenwart von Casiumfluorid (CsF).[7][8]

Experimentelles Protokoll:

e Zu einer Losung von 3-Brom-N-methylbenzolsulfonamid (1 Aq.) und Casiumfluorid (2 Ag.) in
wasserfreiem Acetonitril (0,1 M) wird das o-Silylaryltriflat (1,2 Ag.) bei Raumtemperatur
zugegeben.

e Die Reaktionsmischung wird fir 12-24 Stunden bei Raumtemperatur geruhrt.

e Das Losungsmittel wird im Vakuum entfernt.

e Der Rickstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.
e Die organische Phase wird getrocknet, filtriert und eingeengt.

» Die Reinigung erfolgt mittels Sdulenchromatographie an Kieselgel.

Tabelle 3: Reprasentative Ausbeuten fir die metallfreie N-Arylierung.

Arylierungsmittel Produktstruktur (Beispiel) Isolierte Ausbeute (%)
] ] ] N-(3-Bromphenylsulfonyl)-N-
2-(Trimethylsilyl)phenyltriflat N ~80-90%][8]
methylanilin
Methoxy-substituiertes N-(Methoxy-phenyl)-3-brom-N-
: : : ~85-95%[8][9]
Silylaryltriflat methylbenzolsulfonamid
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Die angegebenen Ausbeuten basieren auf ahnlichen in der Literatur beschriebenen Reaktionen
und dienen als erwartete Werte.

Palladium-katalysierte N-Arylierung mit Arylhalogeniden

Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C-N-
Bindungen.[10]

Experimentelles Protokoll:

« In einem ofengetrockneten Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Ag.),
das Arylhalogenid (1,2 Ag.), ein Palladium-Prakatalysator (z.B. Pdz(dba)s, 2 mol%), ein
geeigneter Ligand (z.B. Xantphos, 4 mol%) und eine Base (z.B. KsPOa, 2 Ag.) in einem
trockenen, sauerstofffreien Losungsmittel (z.B. Toluol oder Dioxan, 0,2 M) vorgelegt.

o Das Gefal’ wird evakuiert und mit Argon gefillt (dreimal wiederholen).

e Die Reaktionsmischung wird fir 8-16 Stunden bei 80-100 °C erhitzt.

e Nach dem Abkuhlen wird die Mischung durch Celite filtriert.

e Das Filtrat wird eingeengt und der Rickstand durch Sdulenchromatographie gereinigt.

Tabelle 4: Reprasentative Ausbeuten fir die Pd-katalysierte N-Arylierung.

Arylhalogenid Produktstruktur (Beispiel) Isolierte Ausbeute (%)
N-(3-Bromphenylsulfonyl)-N-

Brombenzol ( “p Y ¥ ~70-90%
methylanilin

N-(3-Bromphenylsulfonyl)-N-
4-Bromtoluol B ~75-95%
methyl-4-methylanilin

Die angegebenen Ausbeuten basieren auf allgemeinen Protokollen fir die Buchwald-Hartwig-
Aminierung von Sulfonamiden.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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